

An In-depth Technical Guide to the Chemical Properties of 4-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromoisophthalic acid*

Cat. No.: *B146020*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **4-Bromoisophthalic acid** (4-BIPA), a versatile organic compound with significant applications in chemical research, materials science, and drug development. This document details its structural characteristics, reactivity, and key experimental protocols, presenting quantitative data in a clear, structured format for ease of reference.

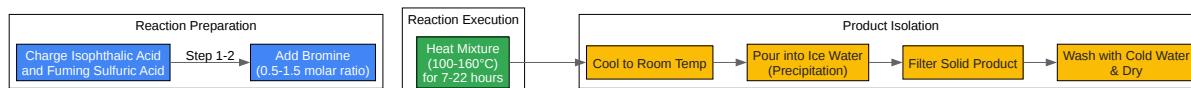
Overview and Chemical Structure

4-Bromoisophthalic acid, with the CAS Number 6939-93-1, is a derivative of isophthalic acid. [1] Its structure consists of a benzene ring substituted with two carboxylic acid (-COOH) groups at positions 1 and 3, and a bromine (-Br) atom at position 4.[1] This unique arrangement of functional groups—two acidic carboxyl groups and a reactive halogen atom on an aromatic ring—imparts a multifunctional character to the molecule, making it a valuable building block in organic synthesis.[1] The bromine atom, in particular, enhances the electrophilicity of the aromatic ring, making 4-BIPA a suitable substrate for further functionalization reactions like nitration or amination.[1]

Physicochemical Properties

The key physical and chemical properties of **4-Bromoisophthalic acid** are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
IUPAC Name	4-bromobenzene-1,3-dicarboxylic acid	[1] [2]
CAS Number	6939-93-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₅ BrO ₄	[1] [3] [5]
Molecular Weight	245.03 g/mol	[1] [3]
Appearance	White to off-white crystalline solid/powder	[1] [3] [6]
Melting Point	284–302°C [1] , 297–299°C [3] [6] [7] , 292–305°C [8] , 296–302°C [9]	Multiple
Boiling Point	430.6 ± 40.0 °C (Predicted)	[3] [6]
Density	1.8281 (Rough Estimate)	[3] [6]
pKa	2.48 ± 0.10 (Predicted)	[3] [6]
Solubility	Soluble in polar solvents like methanol and dimethylformamide (DMF). [1] [3] [6]	Multiple
Storage	Store at room temperature in a dry, cool, and well-ventilated place. [3] [6] [10]	Multiple


Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Bromoisophthalic acid** are crucial for its successful application in research and development.

The most established method for synthesizing **4-Bromoisophthalic acid** is through the electrophilic aromatic substitution of isophthalic acid.[\[1\]](#) The presence of two electron-withdrawing carboxylic acid groups deactivates the benzene ring, necessitating strong reaction conditions.[\[1\]](#)

Methodology:

- Reactant Charging: Isophthalic acid is added to fuming sulfuric acid (oleum) containing 1% to 30% sulfur trioxide (SO_3).[\[1\]](#)[\[11\]](#)[\[12\]](#)
- Bromination: Bromine is introduced to the mixture, with a typical molar ratio of 0.5 to 1.5 moles of bromine per mole of isophthalic acid.[\[11\]](#)[\[12\]](#)
- Heating: The reaction mixture is heated to a temperature between 100°C and 160°C and stirred for several hours (e.g., 7 to 22 hours).[\[1\]](#)[\[11\]](#)[\[12\]](#) Careful temperature control is critical to ensure a reasonable reaction rate while minimizing the formation of byproducts.[\[1\]](#)
- Quenching and Precipitation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice water, causing the crude **4-Bromoisophthalic acid** to precipitate as a solid.[\[11\]](#)[\[12\]](#)
- Isolation: The solid product is isolated by filtration, washed with cold water, and dried under reduced pressure.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromoisophthalic acid**.

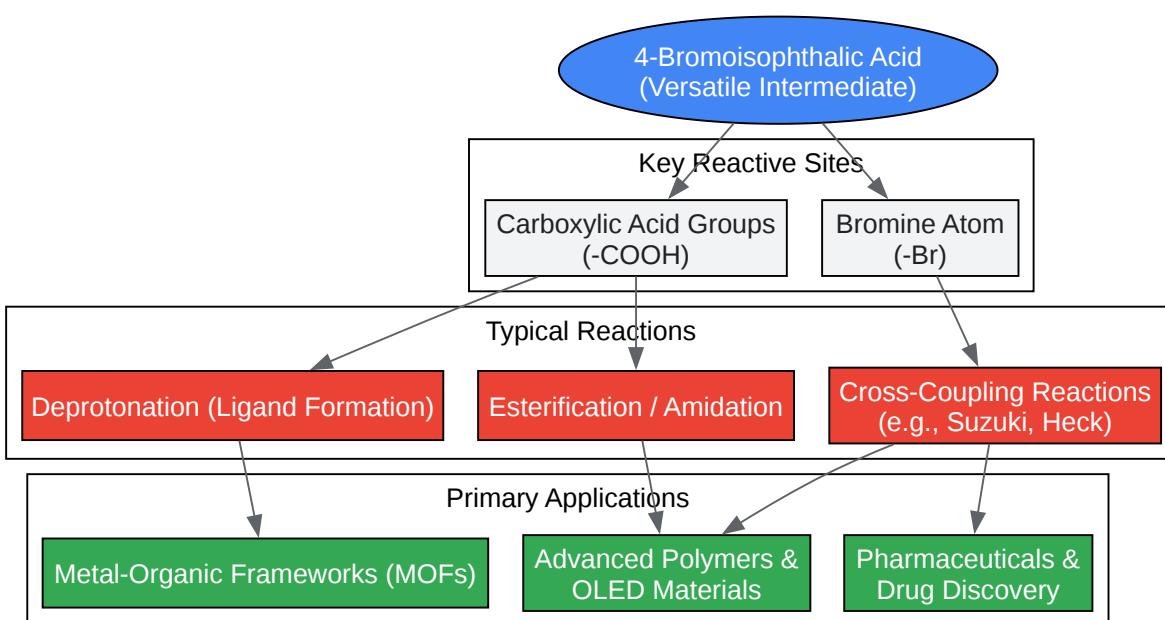
Due to its low solubility in common solvents, purification of crude **4-Bromoisophthalic acid** can be challenging.[\[12\]](#)[\[13\]](#) Lower alcohols have been identified as effective solvents for recrystallization.[\[12\]](#)[\[13\]](#)

Methodology:

- Dissolution: The crude solid is dissolved in a minimal amount of a hot lower alcohol solvent, such as methanol.[12]
- Cooling: The solution is slowly cooled to room temperature to allow for the formation of pure crystals.
- Isolation: The recrystallized product is collected by filtration, washed with a small amount of cold solvent, and dried. This method yields a product with high purity.[12]

The structure and purity of **4-Bromoisophthalic acid** are confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[1][7][14]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the carboxylic acid (-COOH) and C-Br functional groups.
- Assay Methods: Purity is quantitatively determined by methods such as aqueous acid-base titration and gas chromatography (GC) after silylation.[8] A typical purity specification is $\geq 95.0\%$.[8]


Reactivity and Applications

The dual functionality of **4-Bromoisophthalic acid** makes it a highly versatile intermediate in organic synthesis.[15][16]

- Carboxylic Acid Groups: The two -COOH groups can readily undergo esterification with alcohols or amidation with amines.[1][16] They can also be deprotonated to act as ligands for metal ions.[1]
- Bromine Atom: The bromine substituent can be replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse molecular fragments.[15][16]

This reactivity makes 4-BIPA a key component in several advanced applications:

- Metal-Organic Frameworks (MOFs): The carboxylic acid groups serve as linkers to bind metal ions, forming extended, porous network structures used for gas storage and separation.[1][15]
- Drug Development: It serves as a critical scaffold for building complex molecules with potential therapeutic efficacy.[15][16] Its structure can be modified to incorporate specific pharmacophores.[15]
- Advanced Materials: It is used in the synthesis of polymers, imparting enhanced thermal stability, and in the development of materials for organic light-emitting diodes (OLEDs).[1][15]

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways of **4-Bromoisophthalic acid**.

Safety and Handling

4-Bromoisophthalic acid is classified as an irritant. It is essential to adhere to safety protocols when handling this chemical.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][17][18][19]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][19]
- Handling: Use only in a well-ventilated area and avoid breathing dust.[5][19] Wash hands thoroughly after handling.[5][19]
- First Aid: In case of skin contact, wash with plenty of soap and water.[5][19] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[17]

This guide provides a foundational understanding of **4-Bromoisophthalic acid** for professionals in research and drug development. Its unique chemical properties and versatility as a synthetic building block ensure its continued importance in the advancement of chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoisophthalic acid | 6939-93-1 | Benchchem [benchchem.com]
- 2. 4-Bromoisophthalic acid | 6939-93-1 [sigmaaldrich.com]
- 3. 4-Bromoisophthalic acid CAS#: 6939-93-1 [m.chemicalbook.com]
- 4. CAS # 6939-93-1, 4-Bromoisophthalic acid, 4-Bromo-1,3-benzenedicarboxylic acid - chemBlink [ww.chemblink.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Bromoisophthalic acid | 6939-93-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]
- 8. 4-Bromoisophthalic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 6939-93-1 Cas No. | 4-Bromoisophthalic acid | Apollo [store.apolloscientific.co.uk]
- 10. 4-Bromoisophthalic acid | 6939-93-1 [sigmaaldrich.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 13. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 14. 4-Bromoisophthalic acid(6939-93-1) 1H NMR spectrum [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. www.chemblink.com [www.chemblink.com]
- 18. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4-Bromoisophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146020#4-bromoisophthalic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com